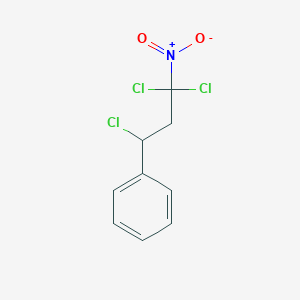
(1,3,3-Trichloro-3-nitropropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3,3-Trichloro-3-nitropropyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a trichloro-nitropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trichloro-3-nitropropyl)benzene typically involves the electrophilic aromatic substitution of benzene with a trichloro-nitropropyl group. This can be achieved through the reaction of benzene with 3,3,3-trichloro-1-nitropropane under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are less documented but likely follow similar principles to laboratory synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: (1,3,3-Trichloro-3-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) in basic or neutral conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of (1,3,3-Trichloro-3-aminopropyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1,3,3-Trichloro-3-nitropropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,3,3-Trichloro-3-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trichloro group can undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison: While all these compounds share the trichlorobenzene core, (1,3,3-Trichloro-3-nitropropyl)benzene is unique due to the presence of the nitropropyl group.
Eigenschaften
CAS-Nummer |
32503-52-9 |
|---|---|
Molekularformel |
C9H8Cl3NO2 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
(1,3,3-trichloro-3-nitropropyl)benzene |
InChI |
InChI=1S/C9H8Cl3NO2/c10-8(6-9(11,12)13(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
IVZWAADLNDOJOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC([N+](=O)[O-])(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
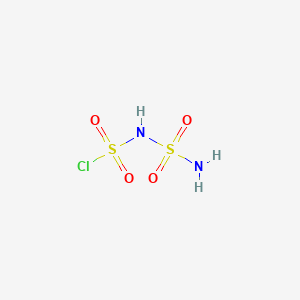


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)



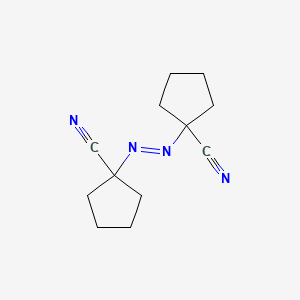
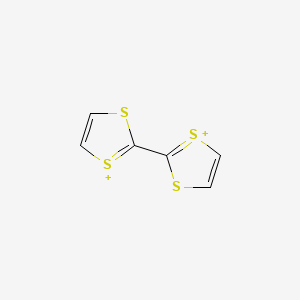
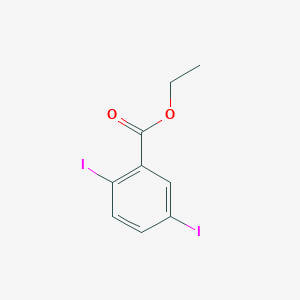

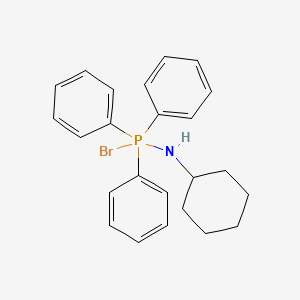
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
